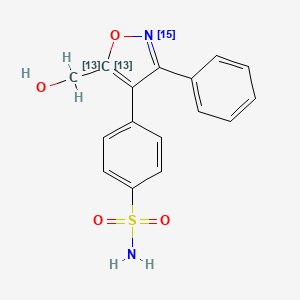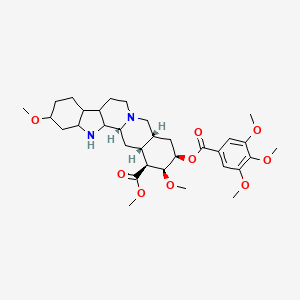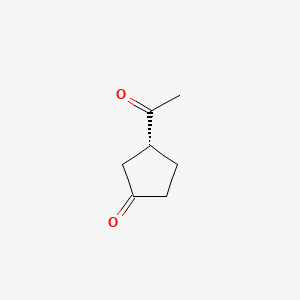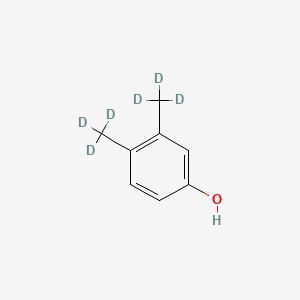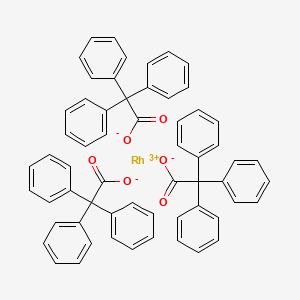
Rhodium triphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodium Triphenyl Acetate, also known as Rh2(TPA)4 or Rh2(triphenylacetate)4, is an organometallic compound . It is used as a catalyst for various chemical reactions such as amination of allene carbamates, allene aziridination to stereoselectively prepare cyclic cabamates, C-H bond nitrene insertion, and enantioselective cyclopropanation .
Synthesis Analysis
The synthesis of Rhodium complexes has been studied extensively. For instance, two rhodium (III) complexes [Rh (ed3a) (OH 2 )]·H 2 O ( 1) and Na [Rh (ed3a)Cl]·H 2 O ( 2) with ethylenediamine- N, N, N ′-triacetate (ed3a) have been synthesized and characterized by elemental, spectroscopic, and structural analyses .Chemical Reactions Analysis
Rhodium complexes are known for their catalytic properties. They have been used in hydroformylation reactions . The chemical changes of phosphorous ligands in the rhodium complex catalyst system were studied using 31P NMR analysis .Wissenschaftliche Forschungsanwendungen
Homogeneous Hydrogenation Catalysis : Rhodium compounds, including rhodium(II) acetate, have been used as catalysts in the homogeneous hydrogenation of alkenes, alkynes, and other unsaturated substances (Legzdins et al., 1970).
Electrochemical Behavior : Rhodium complexes show distinct electrochemical behaviors, which have been studied for potential applications in various electrochemical processes (Pilloni et al., 1972).
Hydroformylation of Olefins : Rhodium-based catalysts are used in industrial hydroformylation processes, showcasing their effectiveness in creating complex organic compounds (Herman et al., 1987).
NMR Spectroscopy in Rhodium Chemistry : Rhodium complexes, including those with triphenyl groups, are important in the study of NMR spectroscopy, providing insights into the structure and behavior of these compounds (Ernsting et al., 2004).
Catalysis in Organosilane Alcoholysis : Chlorotris(triphenylphosphine)rhodium is an effective catalyst for the alcoholysis of organosilanes, highlighting its selectivity and efficiency in organic synthesis (Corriu et al., 1976).
Synthesis Gas Conversion : Rhodium catalysts play a significant role in the conversion of synthesis gas into valuable chemical compounds, demonstrating their versatility in chemical processes (Bhasin et al., 1978).
Acetic Acid Synthesis : Rhodium compounds are utilized in various catalytic systems for the synthesis of acetic acid, a chemical with broad applications (Budiman et al., 2016).
Safety And Hazards
The safety data sheet for Rhodium compounds suggests that they should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . The hazard statement for Rhodium Triphenyl Acetate is H351, indicating that it is suspected of causing cancer .
Zukünftige Richtungen
Rhodium complexes have been intensively investigated for many years because of their important commercial applications, mainly as heterogeneous catalysts . Future research may focus on the synthesis of new Rhodium complexes and their potential applications in various fields such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Eigenschaften
IUPAC Name |
rhodium(3+);2,2,2-triphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C20H16O2.Rh/c3*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h3*1-15H,(H,21,22);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIVYHNRWSWCRU-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H45O6Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
964.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium triphenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/no-structure.png)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
